molecular formula C7H7ClN2O4S B1446579 Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate CAS No. 1803582-37-7

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Cat. No.: B1446579
CAS No.: 1803582-37-7
M. Wt: 250.66 g/mol
InChI Key: KKYBZFKLUIEGNL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by sulfonation and esterification reactions. The specific synthetic route can vary, but a common method includes:

    Chlorination: Introduction of a chlorine atom to the pyridine ring.

    Sulfonation: Addition of a sulfonamide group to the chlorinated pyridine.

    Esterification: Formation of the methyl ester group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 6-chloro-5-sulfamoylpyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonamide group, in particular, is a key feature that differentiates it from other similar compounds.

Properties

IUPAC Name

methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBZFKLUIEGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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